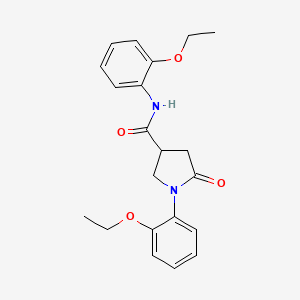![molecular formula C18H20ClN3O2 B2858851 1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 339024-49-6](/img/structure/B2858851.png)
1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone, also known as BCP, is an organic compound with a wide range of applications in scientific research. It is a white to off-white powder that is insoluble in water, but soluble in ethanol and other organic solvents. It is a versatile compound that can be used as a reagent for the synthesis of various compounds and can also be used in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Phosphorescent Properties
Research on similar pyridinone-based compounds has led to the development of novel neutral mixed-ligand complexes with potential applications in materials science, particularly in creating phosphorescent materials. Such compounds exhibit unique electrochemical properties and phosphorescence at low temperatures, making them candidates for use in electronic and photonic devices (Yang et al., 2008).
Polymerization Catalysts
Certain pyridinone derivatives have been utilized as effective electron-pair donors in polymerization processes, leading to the synthesis of linear, living polymers. This application underscores the potential of pyridinone compounds in developing new polymeric materials with controlled structures and properties (Pratap & Heller, 1992).
Antimicrobial and Antioxidant Activities
Derivatives of pyridinone have been synthesized and tested for their antimicrobial and antioxidant activities, demonstrating the compound's potential in medicinal chemistry and drug development. This includes efforts to identify new treatments for infections and oxidative stress-related diseases (Flefel et al., 2018).
Carbonic Anhydrase Inhibitors
Research has also explored the use of chlorinated pyrrolidinone-bearing benzenesulfonamides, closely related to the structure , as inhibitors of human carbonic anhydrases. Such compounds hold therapeutic potential, particularly in targeting cancer-related enzymes, highlighting the relevance of pyridinone derivatives in oncology (Balandis et al., 2020).
Coordination Chemistry
Pyridinone-based ligands have been utilized in the synthesis of coordination compounds, including those of aluminum, gallium, and indium. These studies contribute to the understanding of metal-ligand interactions and the development of metal-based drugs or imaging agents, further expanding the compound's application in inorganic and medicinal chemistry (Zhang, Rettig, & Orvig, 1991).
properties
IUPAC Name |
1-benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-20-7-9-21(10-8-20)17(23)15-11-16(19)18(24)22(13-15)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMFOHIDNVOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

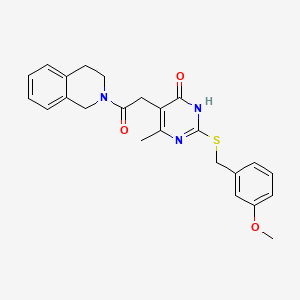

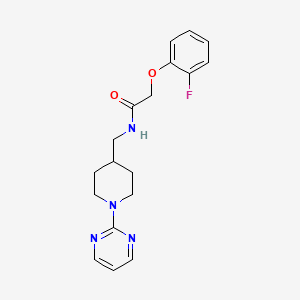
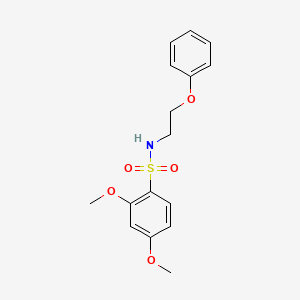
![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)
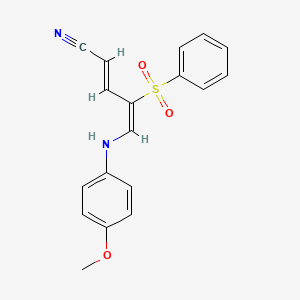
![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)
![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)
![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)
![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)
